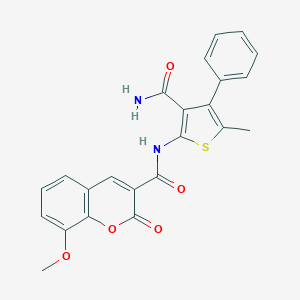
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-324759 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht leicht in öffentlichen Datenbanken verfügbar .
Industrielle Produktionsmethoden
Typischerweise werden solche Verbindungen in spezialisierten Anlagen mit strengen Kontrollen hergestellt, um Reinheit und Konsistenz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
WAY-324759 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogene, Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Detaillierte Informationen über die Produkte, die aus Reaktionen mit WAY-324759 gebildet werden, sind nicht leicht verfügbar .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse.
Medizin: Wird auf seine potenziellen Antitumor-Eigenschaften untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien und Arzneimittel.
Wirkmechanismus
Der Wirkmechanismus von WAY-324759 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass es seine Wirkung durch Modulation der Aktivität bestimmter Enzyme und Rezeptoren ausübt, die an zellulären Prozessen beteiligt sind. Detaillierte Informationen über die genauen molekularen Zielstrukturen und Signalwege sind nicht leicht verfügbar .
Analyse Chemischer Reaktionen
Types of Reactions
WAY-324759 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Explored for its potential antitumor properties.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
WAY-100635: Ein selektiver Serotonin-Rezeptor-Antagonist.
WAY-267464: Ein selektiver Oxytocin-Rezeptor-Agonist.
WAY-181187: Ein selektiver Dopamin-Rezeptor-Antagonist.
Einzigartigkeit
WAY-324759 ist aufgrund seiner spezifischen molekularen Struktur und seiner potenziellen Antitumor-Eigenschaften einzigartig. Seine einzigartige chemische Zusammensetzung und biologische Aktivität unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C23H18N2O5S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c1-12-17(13-7-4-3-5-8-13)18(20(24)26)22(31-12)25-21(27)15-11-14-9-6-10-16(29-2)19(14)30-23(15)28/h3-11H,1-2H3,(H2,24,26)(H,25,27) |
InChI-Schlüssel |
KATLEQDESQRKBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C(=O)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)
![2-AMINO-4-[5-(3-CHLOROPHENYL)-2-FURYL]-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B213904.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)




![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)
![1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213918.png)
![4-[3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acryloyl]thiomorpholine](/img/structure/B213919.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)

